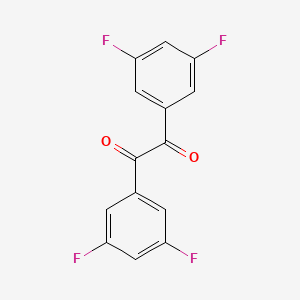

1,2-Bis(3,5-difluorophenyl)ethane-1,2-dione

Beschreibung

Eigenschaften

CAS-Nummer |

223707-22-0 |

|---|---|

Molekularformel |

C14H6F4O2 |

Molekulargewicht |

282.19 g/mol |

IUPAC-Name |

1,2-bis(3,5-difluorophenyl)ethane-1,2-dione |

InChI |

InChI=1S/C14H6F4O2/c15-9-1-7(2-10(16)5-9)13(19)14(20)8-3-11(17)6-12(18)4-8/h1-6H |

InChI-Schlüssel |

ZDXXQKFXZDPNLI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C=C1F)F)C(=O)C(=O)C2=CC(=CC(=C2)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Isolation as a Minor Impurity

- Context : The compound has been isolated as a minor impurity during the synthesis of 1-(3,5-difluorophenyl)pentane-1,4-dione.

- Method : After the primary synthesis, slow evaporation of a dichloromethane solution of the residue yields colorless crystals of 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione suitable for single-crystal X-ray diffraction.

- Significance : This method highlights the compound’s incidental formation during related synthetic processes, suggesting mechanistic pathways involving oxidation or rearrangement of precursors.

Oxidation of Diaryl Ethanes or Related Precursors

- The α-diketone structure implies possible preparation via oxidation of corresponding diaryl ethanes or 1,2-diarylethanes.

- Oxidizing agents such as selenium dioxide or other mild oxidants could be employed to convert 1,2-diarylethanes to the diketone.

- This method is consistent with known synthetic strategies for related benzil-type compounds.

Structural and Crystallographic Data Supporting Preparation

- The compound crystallizes in the orthorhombic space group Pbcn with half a molecule per asymmetric unit.

- Bond lengths and angles are typical for α-diketones, confirming the expected structure.

- The crystal packing is stabilized by π–π stacking and C–H···F interactions, which may influence crystallization and purification strategies.

Selected Bond Distances and Angles (Å, °)

| Bond/Angle | Value |

|---|---|

| C=O bond length | Typical α-diketone range (~1.20 Å) |

| C–F bond length | ~1.35 Å |

| C–C bond lengths | ~1.40 Å |

| C–C=O bond angle | ~120° |

| Torsion angle (C5–C6–C7–O1) | 7.55° |

Note: Exact values available in crystallographic reports.

Summary of Research Findings on Preparation

- The compound is primarily obtained as a minor side product or impurity in related synthetic routes.

- No extensive dedicated synthetic protocol is widely reported, but analogous α-diketone synthesis methods apply.

- Crystallographic studies have been crucial in confirming the structure and purity of the compound isolated from reaction mixtures.

- The compound’s utility in advanced materials synthesis motivates further optimization of its preparation.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Bis(3,5-difluorophenyl)ethane-1,2-dione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the diketone to corresponding alcohols or hydrocarbons.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

Oxidation: Carboxylic acids, quinones

Reduction: Alcohols, hydrocarbons

Substitution: Amino, thio, or alkoxy derivatives

Wissenschaftliche Forschungsanwendungen

1,2-Bis(3,5-difluorophenyl)ethane-1,2-dione has been extensively studied for its applications in various scientific fields:

Chemistry: Used as a precursor in the synthesis of hexabenzocoronenes and other complex organic molecules.

Material Science: Incorporated into polymers for use in photovoltaics and gas chromatography stationary phases.

Pharmaceuticals: Investigated for potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 1,2-Bis(3,5-difluorophenyl)ethane-1,2-dione involves its interaction with molecular targets through various pathways:

Molecular Targets: Enzymes, receptors, and other biomolecules

Vergleich Mit ähnlichen Verbindungen

Table 1: Ki Values (nM ± SE) for Human CEs Inhibition by 1,2-Diones

Key Findings :

- The compound exhibits moderate inhibition against hCE1 (74 nM) and higher selectivity for hiCE (23 nM) compared to benzil, a non-fluorinated analog.

- Fluorination reduces hCE1 inhibition compared to benzil but improves metabolic stability due to fluorine’s electron-withdrawing effects .

- Phenanthrene-9,10-dione shows exceptional hCE1 inhibition (2.5 nM) but lower hiCE activity, highlighting the role of planar aromatic systems in enzyme binding .

Structural and Functional Modifications

Fluorinated vs. Non-Fluorinated Analogs

- Benzil : The absence of fluorine substituents results in stronger hCE1 inhibition (45 nM vs. 74 nM). However, fluorination in this compound likely enhances lipophilicity and oxidative stability , critical for pharmacokinetics .

- Acenapthoquinone: With a naphthoquinone backbone, it shows lower hiCE activity (170 nM), suggesting bulky fused rings may hinder binding to certain isoforms .

Comparison with Curcumin Derivatives

- ST03 (a curcumin-derived 1,2-dione): Features chlorophenyl groups and a piperidyl core, demonstrating ~14-fold higher bioavailability than curcumin due to structural rigidity and reduced metabolism . Cl) and core modifications influence bioavailability and potency.

Toxicity and Stability Considerations

- In contrast, phenanthrene-9,10-dione’s high potency raises concerns about off-target effects at low doses .

- Crystal Packing: The compound’s π–π stacking interactions may improve solid-state stability compared to non-stacking analogs like benzil, which lacks extended aromatic interactions.

Biologische Aktivität

1,2-Bis(3,5-difluorophenyl)ethane-1,2-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a 1,2-dione functional group flanked by two 3,5-difluorophenyl rings. This structure is critical as it influences the compound's interaction with biological targets.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes. Notably, it exhibits significant inhibition of mammalian carboxylesterases (CEs). The inhibition constants () for several analogs of this compound have been reported:

| Compound | (nM) |

|---|---|

| This compound | 3.3 |

| Other fluorobenzil analogs | 3 - 2840 |

These findings suggest that the presence of electron-withdrawing groups enhances the compound's potency as an inhibitor by increasing the susceptibility of carbonyl carbons to nucleophilic attack by serine residues in the active site of CEs .

Antimicrobial and Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit antimicrobial and anticancer activity. For example:

- Antimicrobial Activity : Preliminary studies have shown effectiveness against Gram-positive bacteria.

- Anticancer Activity : The compound has potential applications in targeting pathways involved in cancer progression. Molecular docking studies suggest that it can bind effectively to critical enzymes and receptors involved in cancer cell proliferation.

Synthesis and Characterization

In a recent study published in Nature, researchers synthesized this compound and characterized its crystal structure. The study highlighted the importance of C—H⋯O interactions and π–π stacking in the crystal packing of the compound .

Polymer Applications

The compound has also been utilized in synthesizing polymers for photovoltaic applications. These polymers leverage the unique electronic properties imparted by the difluorophenyl groups to enhance performance in solar energy conversion .

The biological activity of this compound can be attributed to its ability to mimic ester chemotypes due to its dione structure. This allows it to engage in nucleophilic addition-elimination reactions typical of enzyme substrates. The fluorine substitution increases hydrophobicity and alters electronic properties, enhancing binding affinity to various biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.